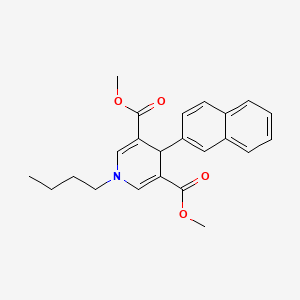
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide
Vue d'ensemble
Description
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide, also known as CDMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CDMS is a sulfonamide derivative that has been synthesized through various methods and has shown remarkable properties in scientific research.
Mécanisme D'action
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide acts by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide inhibits the activity of both cyclooxygenase-1 and cyclooxygenase-2 enzymes, which are involved in the production of prostaglandins. The inhibition of these enzymes results in the reduction of inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown remarkable biochemical and physiological effects in various studies. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to possess anti-cancer properties and has been studied for its potential as a prodrug for the treatment of cancer. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has also been shown to possess antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has several advantages for lab experiments, including its high solubility in water, which makes it easy to administer to animals. It also has a low toxicity profile, which makes it safe for use in animal studies. However, 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has some limitations, including its short half-life, which limits its effectiveness in vivo. It also has poor bioavailability, which limits its ability to reach target tissues.
Orientations Futures
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown significant potential in various fields of scientific research, and future studies should focus on its potential as a prodrug for the treatment of cancer and other diseases. Future studies should also focus on improving its bioavailability and half-life to increase its effectiveness in vivo. Other future directions include studying its potential as an anti-inflammatory and analgesic agent and exploring its antioxidant properties in more detail.
Applications De Recherche Scientifique
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has been studied for its anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential as a prodrug for the treatment of cancer and other diseases. 1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide has shown to be effective in inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins, which are responsible for inflammation and pain.
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2S/c1-11(2)14(12,13)7-8-4-3-5-9(10)6-8/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUIVDMICLCCGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N,N-dimethylmethanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-chlorophenyl)-2-oxoethyl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4675587.png)

![4-chloro-N,N-diethyl-3-[(3-fluorobenzoyl)amino]benzamide](/img/structure/B4675601.png)
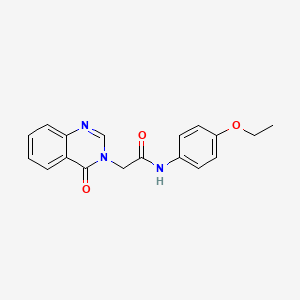
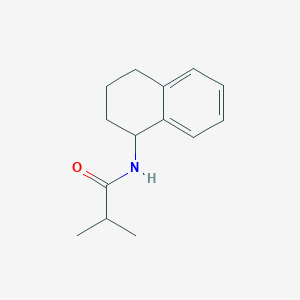
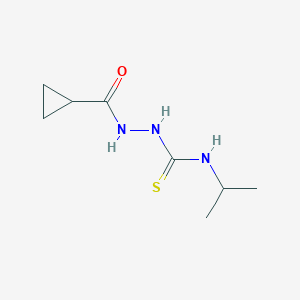
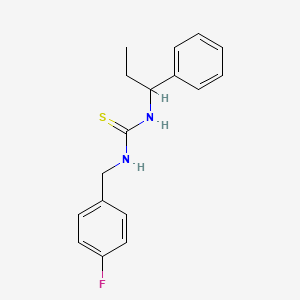

![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B4675650.png)
![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-2-furamide](/img/structure/B4675671.png)
![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4675675.png)
